BenchChemオンラインストアへようこそ!

6-Methyl-1H-indol-4-ol

Medicinal Chemistry Structure-Activity Relationship Indole Scaffold

Procure 6-Methyl-1H-indol-4-ol (CAS 61545-41-3), an essential indole building block with a unique 4-hydroxy-6-methyl substitution pattern. This specific isomer is crucial for synthesizing patented β-blockers and PDE4 inhibitors, offering distinct reactivity and physicochemical properties (LogP 1.89) not found in other indole isomers. Ideal for medicinal chemistry and CNS drug discovery programs.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 61545-41-3
Cat. No. B1612072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indol-4-ol
CAS61545-41-3
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN2)C(=C1)O
InChIInChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3
InChIKeyRCSZVTPWGUPMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-indol-4-ol (CAS 61545-41-3): Procurement-Ready Indole Building Block for Pharmaceutical Synthesis


6-Methyl-1H-indol-4-ol (CAS 61545-41-3), also known as 4-Hydroxy-6-methylindole, is a substituted indole derivative with a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol . It features a hydroxyl group at the 4-position and a methyl group at the 6-position of the indole ring, rendering it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals . Its dual substitution pattern on the indole scaffold provides a unique reactivity profile for further chemical elaboration in drug discovery programs.

Why Indole Analogs Cannot Substitute for 6-Methyl-1H-indol-4-ol in Drug Discovery


Indole derivatives exhibit structure-dependent biological activities that are exquisitely sensitive to substitution pattern and position. For instance, the aryl hydrocarbon receptor (AhR) agonism varies dramatically among methylindole isomers: 4-methylindole displays 134% relative efficacy compared to TCDD, while 6-methylindole shows only 91% [1]. Similarly, tyrosinase inhibition potency differs substantially among hydroxyindole positional isomers, with 6-hydroxyindole and 7-hydroxyindole demonstrating potent inhibition while 5-hydroxyindole shows markedly weaker activity [2]. The specific 4-hydroxy-6-methyl substitution pattern of 6-Methyl-1H-indol-4-ol confers unique steric and electronic properties that cannot be replicated by simple indole, 4-hydroxyindole, or 6-methylindole alone, directly impacting binding affinity, metabolic stability, and downstream synthetic utility.

Quantitative Differentiation of 6-Methyl-1H-indol-4-ol Against Closest Analogs


Substitution Pattern Uniqueness: Dual 4-OH/6-CH₃ Modification

6-Methyl-1H-indol-4-ol is distinguished from simple indole, 4-hydroxyindole, and 6-methylindole by the simultaneous presence of a hydroxyl group at position 4 and a methyl group at position 6. While 4-hydroxyindole (CAS 2380-94-1) and 6-methylindole (CAS 3420-02-8) each possess one of these modifications, 6-Methyl-1H-indol-4-ol uniquely combines both, creating a distinct hydrogen bond donor/acceptor profile and altered electron density distribution [1]. The topological polar surface area (TPSA) of 36.02 Ų and consensus Log P of 1.89 place this compound in a favorable physicochemical space for CNS drug-like properties, differing from 4-hydroxyindole (TPSA 36.02 Ų, Log P 1.49) and 6-methylindole (TPSA 15.79 Ų, Log P 2.50) [2]. This dual substitution enables synthetic routes inaccessible to mono-substituted analogs, as demonstrated in patents where 4-hydroxyindole derivatives serve as key intermediates for β-blockers and PDE4 inhibitors [3].

Medicinal Chemistry Structure-Activity Relationship Indole Scaffold

Differential AhR Agonist Activity: Positional Methyl Group Impact

The position of methyl substitution on the indole ring profoundly affects AhR agonism. In a comparative study of methylindole isomers, 4-methylindole exhibited the highest relative efficacy (134% of TCDD), while 6-methylindole showed significantly lower efficacy (91%) [1]. Extrapolating from this structure-activity relationship, 6-Methyl-1H-indol-4-ol—bearing a methyl group at the 6-position—is predicted to exhibit attenuated AhR agonism compared to 4-substituted analogs. This distinction is critical for applications where AhR modulation is either desired or must be avoided, such as in immunomodulatory drug development.

Immuno-oncology Toxicology Nuclear Receptor

Synthetic Versatility as Pharmaceutical Intermediate: Patented Applications

6-Methyl-1H-indol-4-ol serves as a critical intermediate in the synthesis of aminopropanol derivatives with β-blocking activity, as disclosed in US Patent 4,736,043 [1]. The patent describes a process for preparing 4-hydroxyindole derivatives wherein the 4-hydroxyl group is essential for subsequent chemical transformations. Unlike unsubstituted indole or 6-methylindole, which lack the 4-hydroxyl moiety, 6-Methyl-1H-indol-4-ol provides a direct handle for further functionalization. Additionally, hydroxyindoles of this class have been patented as phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory disorders [2], a utility not achievable with simple indole analogs.

Organic Synthesis Process Chemistry β-Blockers

Physicochemical Property Profile for CNS Drug Design

The computed physicochemical properties of 6-Methyl-1H-indol-4-ol align with optimal parameters for CNS drug candidates. Its topological polar surface area (TPSA) of 36.02 Ų is below the 60-70 Ų threshold typically associated with good blood-brain barrier penetration . The consensus Log P of 1.89 and Log S (ESOL) of -2.66 (solubility 0.325 mg/mL) [1] position it favorably relative to more hydrophilic analogs such as 5-hydroxyindole (Log P ~1.2) or more lipophilic analogs such as 6-methylindole (Log P ~2.5) [2]. This balanced profile suggests 6-Methyl-1H-indol-4-ol may exhibit superior membrane permeability and metabolic stability compared to other hydroxyindole or methylindole positional isomers.

Drug Design ADME Blood-Brain Barrier

Optimal Research and Industrial Applications for 6-Methyl-1H-indol-4-ol


Synthesis of β-Adrenergic Receptor Antagonists (β-Blockers)

6-Methyl-1H-indol-4-ol is a key intermediate in the patented synthesis of aminopropanol derivatives possessing β-blocking activity for the treatment of angina pectoris and other cardiac diseases [1]. The 4-hydroxyl group is essential for the synthetic sequence, and compounds lacking this functionality (e.g., simple indole or 6-methylindole) cannot be utilized in this process. Researchers developing novel cardiovascular agents should procure this specific building block to access the disclosed β-blocker pharmacophore.

PDE4 Inhibitor Development for Inflammatory Disorders

Substituted hydroxyindoles, including those bearing the 4-hydroxy-6-methyl substitution pattern, have been patented as phosphodiesterase 4 (PDE4) inhibitors [2]. PDE4 inhibition is a validated therapeutic strategy for asthma, COPD, and other inflammatory conditions. 6-Methyl-1H-indol-4-ol provides a direct entry point to this chemical series, enabling medicinal chemistry teams to explore structure-activity relationships around the indole core.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With a consensus Log P of 1.89 and TPSA of 36.02 Ų, 6-Methyl-1H-indol-4-ol resides in physicochemical space favorable for CNS penetration . This compound serves as an ideal scaffold for developing brain-penetrant kinase inhibitors, GPCR ligands, or enzyme inhibitors where both hydrogen bonding capability (via 4-OH) and moderate lipophilicity (via 6-CH₃) are required. Its properties offer a more balanced starting point than either 4-hydroxyindole (more polar) or 6-methylindole (more lipophilic).

Immuno-Oncology Research Involving AhR Modulation

Given the differential AhR agonism between 4-substituted and 6-substituted indoles, 6-Methyl-1H-indol-4-ol is predicted to exhibit attenuated AhR activation [3]. This property makes it valuable for immuno-oncology programs where AhR agonism may promote immunosuppression and should be minimized. Researchers can utilize this compound as a scaffold for designing immunotherapeutic agents with reduced off-target AhR activity compared to 4-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1H-indol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.